

Eisenfumarat als Eisenquelle in der Zellkultur: Ein technischer Leitfaden

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Eisenfumarat

Cat. No.: B056393

[Get Quote](#)

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser technische Leitfaden bietet eine eingehende Untersuchung der Verwendung von Eisen(II)-fumarat als Eisenquelle in der Zellkultur. Er behandelt die chemischen Eigenschaften, die zelluläre Aufnahme, experimentelle Protokolle und die Auswirkungen auf zelluläre Signalwege und bietet eine wichtige Ressource für die Optimierung von Zellkulturmedien für Forschung und biopharmazeutische Produktion.

Einleitung

Eisen ist ein essentielles Spurenelement für das Wachstum und die Proliferation praktisch aller Säugetierzellen. Es ist ein entscheidender Kofaktor für zahlreiche Enzyme, die an der DNA-Synthese, dem Energiestoffwechsel und der Zellatmung beteiligt sind. In serumfreien oder chemisch definierten Medien, die in der modernen Zellkultur und in der biopharmazeutischen Produktion weit verbreitet sind, muss Eisen in einer bioverfügbareren und nicht-toxischen Form zugeführt werden. Während Transferrin, das physiologische Eisentransportprotein, traditionell verwendet wird, gewinnen niedermolekulare Eisenverbindungen als kostengünstige und stabile Alternativen an Bedeutung.

Eisen(II)-fumarat ($FeC_4H_2O_4$), das Eisensalz der Fumarsäure, ist eine solche Alternative. Es wird häufig als orales Eisensupplement beim Menschen eingesetzt und bietet eine gute Bioverfügbarkeit. Seine Anwendung in der Zellkultur ist jedoch weniger dokumentiert. Dieser Leitfaden fasst die verfügbaren wissenschaftlichen Erkenntnisse über **Eisenfumarat** zusammen und bietet praktische Anleitungen für dessen Einsatz in der In-vitro-Forschung.

Chemische Eigenschaften und Löslichkeit

Eisen(II)-fumarat ist ein rötlich-braunes Pulver, das Eisen in der zweiwertigen (Fe^{2+}) Oxidationsstufe enthält, welche als die leichter resorbierbare Form von Nicht-Häm-Eisen gilt. Eine entscheidende Eigenschaft für die Zellkultur ist seine Löslichkeit im physiologischen pH-Bereich von Kulturmedien (typischerweise pH 7,2-7,4).

Studien haben gezeigt, dass die Löslichkeit von **Eisenfumarat** stark pH-abhängig ist. Während es bei saurem pH-Wert (pH 2) weitgehend löslich ist, nimmt seine Löslichkeit bei Annäherung an einen neutralen pH-Wert erheblich ab.^{[1][2]} Dies stellt eine Herausforderung für die Zubereitung von Stammlösungen und deren Zugabe zu Kulturmedien dar, da die Ausfällung von Eisenhydroxid vermieden werden muss. Die Komplexierung mit milden Chelatbildnern wie Citrat oder die Zubereitung in einem sauren Milieu mit anschließender schneller Verdünnung im Kulturmedium sind gängige Strategien, um die Löslichkeit zu erhalten.

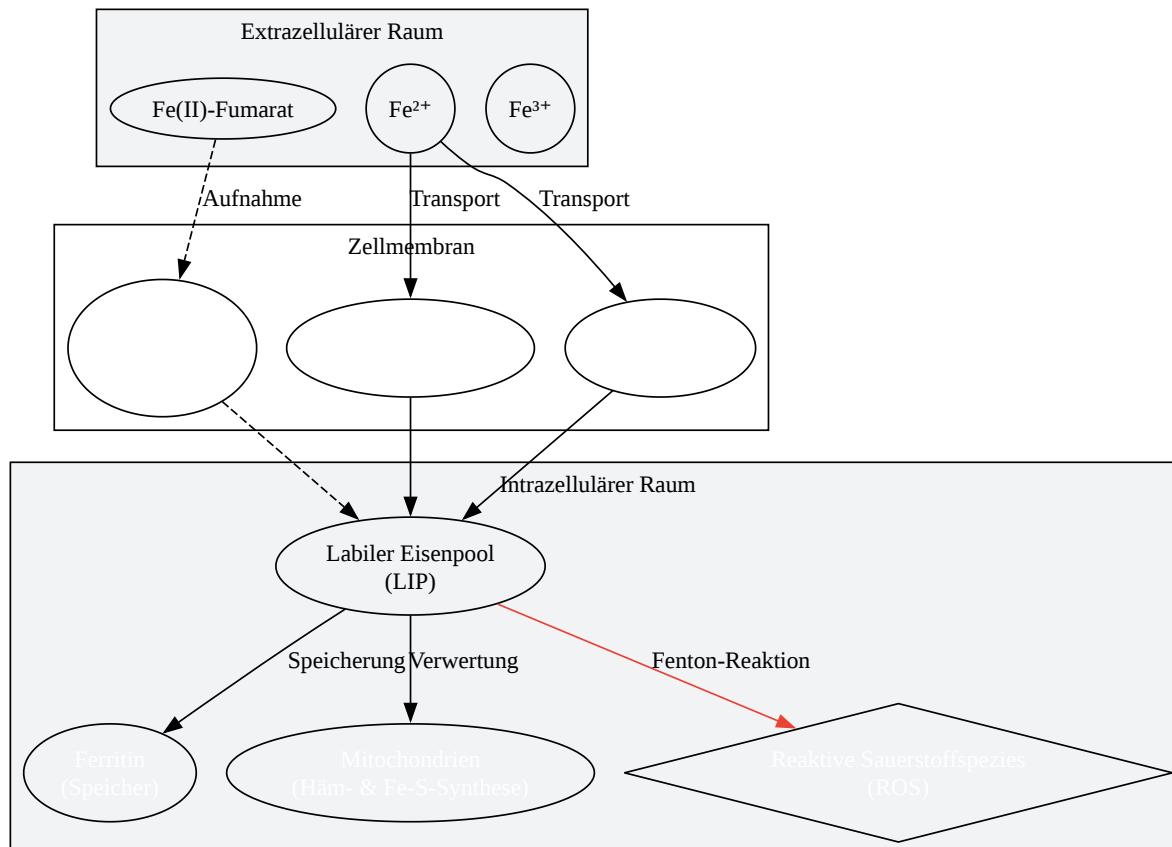
Tabelle 1: Löslichkeit ausgewählter Eisenverbindungen bei unterschiedlichen pH-Werten

Eisenverbindung	Löslichkeit bei pH 2	Löslichkeit bei pH 6	Anmerkungen
Eisen(II)-sulfat	Vollständig löslich	~36% löslich	Starke Abnahme der Löslichkeit bei steigendem pH-Wert. [1] [2]
Eisen(II)-fumarat	~75% löslich	~19,5% löslich	Geringere Löslichkeit als Sulfat bei neutralem pH. [1] [2]
Eisen(II)-bisglycinat-Chelat	Vollständig löslich	>90% löslich	Hohe Löslichkeit über einen breiten pH-Bereich. [1]
NaFeEDTA	Vollständig löslich	>90% löslich	Hohe Löslichkeit durch starken Chelator. [1]

Die Daten basieren auf In-vitro-Löslichkeitsstudien. Die prozentuale Löslichkeit bei pH 6 wird im Verhältnis zur anfänglichen Löslichkeit bei pH 2 angegeben.

Zelluläre Aufnahme und Metabolismus

Zellen nehmen Eisen über zwei Hauptwege auf: den Transferrin-vermittelten Weg und den Nicht-Transferrin-gebundenen Eisen (NTBI)-Weg. Da **Eisenfumarat** nicht an Transferrin gebunden ist, erfolgt seine Aufnahme über den NTBI-Weg.



[Click to download full resolution via product page](#)

Der primäre Transporter für zweiwertiges Eisen (Fe^{2+}) ist der Divalente Metall-Transporter 1 (DMT1), auch bekannt als SLC11A2.[3] Zusätzlich können auch andere Transporter aus der ZIP-Familie (z.B. ZIP8 und ZIP14) am NTBI-Transport beteiligt sein.[4][5]

Eine neuere Studie an Hutu-80-Zellen (humane Dünndarmkarzinom-Zellen) deutet darauf hin, dass die Aufnahme von Eisen aus **Eisenfumarat** nicht nur über den DMT1-Transporter, sondern auch über einen alternativen Weg, die Clathrin-abhängige Endozytose, erfolgen kann. [6] Dieser duale Aufnahmemechanismus könnte die Bioverfügbarkeit von **Eisenfumarat** in bestimmten Zelltypen erhöhen.

Nach der Aufnahme in die Zelle gelangt das Eisen in den labilen Eisenpool (LIP), von wo aus es entweder in das Speicherprotein Ferritin eingebaut, zu den Mitochondrien für die Synthese von Häm und Eisen-Schwefel-Clustern transportiert oder für andere metabolische Prozesse verwendet wird.[7] Ein Überschuss an labilem Eisen kann jedoch durch die Fenton-Reaktion zur Bildung von reaktiven Sauerstoffspezies (ROS) führen, was oxidativen Stress und potenzielle Zytotoxizität zur Folge hat.[8][9]

Experimentelle Protokolle

Zubereitung einer Eisen(II)-fumarat-Stammlösung

Aufgrund der geringen Löslichkeit bei neutralem pH wird empfohlen, eine konzentrierte Stammlösung in einer leicht sauren Lösung herzustellen und diese dann schnell im Zielmedium zu verdünnen.

Materialien:

- Eisen(II)-fumarat (Pulver, Zellkulturqualität)
- HCl (0,1 N, sterilfiltriert)
- Zellkultur-geeignetes Wasser (z.B. WFI oder Milli-Q, steril)
- Sterile 15- oder 50-ml-Röhrchen
- Sterilfilter (0,22 µm)

Protokoll:

- Berechnung: Berechnen Sie die benötigte Menge an **Eisenfumarat** für eine 10 mM Stammlösung (Molmasse **Eisenfumarat**: 169,90 g/mol). Für 10 ml einer 10 mM Lösung werden 16,99 mg **Eisenfumarat** benötigt.

- Auflösen: Die abgewogene Menge **Eisenfumarat** in ein steriles Röhrchen geben. 9 ml steriles Wasser zugeben.
- Ansäuern: Langsam 0,1 N HCl tropfenweise unter ständigem Vortexen zugeben, bis sich das Pulver vollständig gelöst hat. Der pH-Wert sollte leicht sauer sein (ca. 5,0-5,5).
- Volumen anpassen: Mit steriles Wasser auf das Endvolumen von 10 ml auffüllen.
- Sterilfiltration: Die Lösung durch einen 0,22-µm-Spritzenfilter in ein neues steriles Röhrchen filtrieren.
- Lagerung: Aliquots bei -20°C lagern. Vor Gebrauch langsam auf Raumtemperatur erwärmen.

Hinweis: Die endgültige Konzentration im Zellkulturmedium sollte empirisch ermittelt werden, liegt aber typischerweise im Bereich von 10-100 µM.

In-vitro-Verdauungs- und Caco-2-Zellkulturmodell zur Bewertung der Eisenaufnahme

Dieses Protokoll wird verwendet, um die Bioverfügbarkeit von oralen Eisenpräparaten zu simulieren und ist an die Methodik von Pereira et al. (2014) und Lönnerdal et al. (2006) angelehnt.[\[10\]](#)[\[11\]](#)

```
dot graph Experimental_Workflow { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];
```

A [label="1. In-vitro-Verdauung\n(Simulation von Magen & Darm)"]; B [label="Eisenpräparat\n(z.B. **Eisenfumarat**)"]; C [label="2. Exposition\nDifferenzierte Caco-2-Zellen"]; D [label="3. Inkubation\n(z.B. 24 Stunden)"]; E [label="4. Zelllyse"]; F [label="5. Analyse\n(Ferritin-ELISA, Proteingehalt)"];

B -> A; A -> C; C -> D; D -> E; E -> F; } .dot Abbildung 2: Experimenteller Arbeitsablauf für das Caco-2-Zellmodell.

Methodik:

- Zellkultur: Caco-2-Zellen werden in geeigneten Kulturplatten (z.B. 12-Well-Platten) ausgesät und für 14-21 Tage kultiviert, um eine spontane Differenzierung zu intestinalen Enterozyten zu ermöglichen, die durch die Bildung eines konfluenten Monolayers und die Expression von Bürstensaumentzymen gekennzeichnet ist.
- In-vitro-Verdauung: Das Eisenpräparat (z.B. **Eisenfumarat**-Tablette) wird einer simulierten Magen-Darm-Verdauung unterzogen.
 - Magenphase: Inkubation in 0,1 M HCl (pH 1,2) mit Pepsin bei 37°C.
 - Darmphase: Neutralisation und Inkubation in einer Pufferlösung (pH 5,8-6,0) mit Pankreatin und Gallensalzen bei 37°C.
- Exposition der Zellen: Der lösliche Überstand aus dem Verdauungsansatz wird gesammelt, sterilfiltriert und auf die differenzierten Caco-2-Zellmonolayer aufgetragen. Die Endkonzentration des Eisens wird typischerweise auf einen physiologisch relevanten Wert eingestellt (z.B. 20 μ M).
- Inkubation und Analyse: Nach einer Inkubationszeit (z.B. 24 Stunden) werden die Zellen gewaschen und lysiert. Die Eisenaufnahme wird indirekt durch die Messung der intrazellulären Ferritinkonzentration mittels ELISA quantifiziert. Die Ferritinwerte werden auf den Gesamtproteingehalt des Lysats normalisiert.

Quantitative Daten und Vergleichsstudien

Die Bewertung der Wirksamkeit von **Eisenfumarat** stützt sich auf vergleichende In-vitro-Studien. Das Caco-2-Zellmodell ist hierbei ein etablierter Standard zur Vorhersage der relativen Bioverfügbarkeit von Eisen.

Tabelle 2: Vergleich der Eisenaufnahme aus verschiedenen Eisenpräparaten in Caco-2-Zellen

Eisenpräparat	Relative Eisenaufnahme (% von FeSO ₄ -Standard)	Anmerkungen
Eisen(II)-sulfat (FeSO ₄) - Reinsubstanz	100%	Referenzstandard für die Bioverfügbarkeit.[10]
Eisen(II)-fumarat	Signifikant höher als bei Polysaccharid-Eisen-Komplex	Zeigt gute Bioverfügbarkeit, vergleichbar mit Eisensulfat und -glukonat.[11]
Eisen(II)-glukonat	Signifikant höher als bei Polysaccharid-Eisen-Komplex	Vergleichbare Aufnahme wie bei Fumarat und Sulfat.[11]
Polysaccharid-Eisen-Komplex	Signifikant geringer als bei FeSO ₄ , Fumarat und Glukonat	Deutlich geringere Bioverfügbarkeit in diesem Modell.[11]
Konventionelle FeSO ₄ -Tablette	41%	Die Formulierung der Tablette beeinflusst die Freisetzung und Aufnahme.[10]

Die Daten basieren auf der Ferritinbildung in Caco-2-Zellen nach Exposition gegenüber In-vitro-verdauten Eisenpräparaten. Die prozentuale Aufnahme ist relativ zu einem reinen Eisen(II)-sulfat-Standard, der als 100% definiert ist.

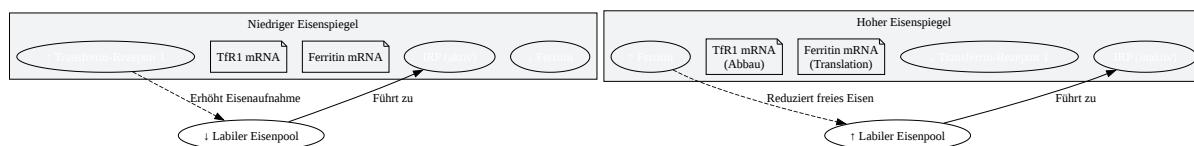
Diese Daten zeigen, dass **Eisenfumarat** in seiner Bioverfügbarkeit mit dem häufig verwendeten Eisen(II)-sulfat vergleichbar ist und Polysaccharid-Eisen-Komplexen überlegen ist. Es ist jedoch zu beachten, dass die Formulierung des Supplements (z.B. schnell freisetzende vs. modifiziert freisetzende Tabletten) einen erheblichen Einfluss auf die Eisenaufnahme hat, wobei schnell freisetzende Formulierungen im Allgemeinen eine höhere Aufnahme zeigen.[10]

In CHO-Zellen (Chinese Hamster Ovary), die in der biopharmazeutischen Produktion weit verbreitet sind, wurde gezeigt, dass die Eisensupplementierung (typischerweise als Eisen(III)-Citrat oder in Komplexen) die Produktivität monoklonaler Antikörper signifikant steigern kann. [12][13] Optimale Eisenkonzentrationen lagen im Bereich von 0,1-0,5 mM.[12][14] Obwohl diese Studien nicht direkt **Eisenfumarat** verwendeten, legen sie nahe, dass eine adäquate Eisensupplementierung für die Produktionsleistung entscheidend ist. Allerdings kann eine

übermäßige Eisenzufuhr auch den oxidativen Stress erhöhen, was sich potenziell negativ auf die Zellviabilität und die Produktqualität auswirken kann.[13]

Auswirkungen auf zelluläre Signalwege

Die intrazelluläre Eisenhomöostase wird streng durch das IRE/IRP-System (Iron Responsive Element / Iron Regulatory Protein) reguliert. Wenn die zellulären Eisenspiegel niedrig sind, binden IRP1 und IRP2 an IREs in den mRNAs von Proteinen des Eisenstoffwechsels. Dies stabilisiert die mRNA des Transferrin-Rezeptors 1 (TfR1), was zu einer erhöhten Eisenaufnahme führt, und blockiert gleichzeitig die Translation von Ferritin, um die Eisenspeicherung zu reduzieren.



[Click to download full resolution via product page](#)

Die Zufuhr von **Eisenfumarat** erhöht den labilen Eisenpool, was zur Inaktivierung der IRPs führt. Dies wiederum unterdrückt die Expression des Transferrin-Rezeptors und fördert die Synthese von Ferritin, um überschüssiges Eisen zu speichern und die Zelle vor Toxizität zu schützen.

Darüber hinaus ist die Rolle des Fumarat-Anteils selbst zu berücksichtigen. Hohe intrazelluläre Fumaratkonzentrationen, wie sie bei Mutationen des Enzyms Fumarathydrolase auftreten, können als "Onkometabolit" wirken. Fumarat kann kompetitiv α -Ketoglutarat-abhängige Dioxygenasen hemmen, was zu epigenetischen Veränderungen und der Stabilisierung des Hypoxie-induzierbaren Faktors (HIF) führt.[15][16] Es ist jedoch unwahrscheinlich, dass die durch die Supplementierung mit **Eisenfumarat** zugeführten Mengen an Fumarat ausreichen,

um diese massiven Effekte auszulösen, obwohl subtile Einflüsse auf den Zellstoffwechsel nicht ausgeschlossen werden können.[17][18]

Fazit und Ausblick

Eisen(II)-fumarat stellt eine wirksame und bioverfügbare Eisenquelle für die Zellkultur dar, insbesondere in serumfreien und chemisch definierten Medien. Seine Aufnahme erfolgt primär über NTBI-Wege, einschließlich des DMT1-Transporters und möglicherweise der Endozytose, was eine effiziente Internalisierung von Eisen ermöglicht.

Wichtige Überlegungen für die Anwendung:

- Löslichkeit: Die pH-abhängige Löslichkeit erfordert eine sorgfältige Zubereitung der Stammlösungen, um eine Ausfällung im Kulturmedium zu vermeiden.
- Konzentration: Die optimale Konzentration muss für jeden Zelltyp und jedes spezifische Ziel (z.B. Zellwachstum vs. rekombinante Proteinproduktion) empirisch ermittelt werden, um ein Gleichgewicht zwischen Nährstoffversorgung und potenzieller Toxizität zu finden.
- Oxidativer Stress: Wie bei allen niedermolekularen Eisenquellen sollte das Potenzial für die Induktion von oxidativem Stress berücksichtigt und gegebenenfalls durch die Analyse von ROS-Spiegeln oder die Messung der Zellviabilität über einen Konzentrationsbereich bewertet werden.

Zukünftige Forschung sollte sich auf die direkte vergleichende Analyse von **Eisenfumarat** mit anderen Eisenquellen in relevanten Produktionszelllinien wie CHO und HEK293 konzentrieren. Die Untersuchung der spezifischen Auswirkungen auf die Produktqualität, wie z.B. die Glykosylierung von Proteinen, und die weitere Aufklärung der Aufnahmemechanismen in verschiedenen Zelltypen werden dazu beitragen, den Einsatz von **Eisenfumarat** als zuverlässige und kostengünstige Komponente in modernen Zellkulturmedien weiter zu optimieren.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The effect of change in pH on the solubility of iron bis-glycinate chelate and other iron compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ve.scielo.org [ve.scielo.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Non-Transferrin-Bound Iron in the Spotlight: Novel Mechanistic Insights into the Vasculotoxic and Atherosclerotic Effect of Iron - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of non-transferrin-bound and transferring-bound iron uptake in primary hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Uptake of iron from ferrous fumarate can be mediated by clathrin-dependent endocytosis in Hutu-80 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Excessive Iron Induces Oxidative Stress Promoting Cellular Perturbations and Insulin Secretory Dysfunction in MIN6 Beta Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Comparison Study of Oral Iron Preparations Using a Human Intestinal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comparison of iron availability from commercial iron preparations using an in vitro digestion/Caco-2 cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of iron and sodium citrate in animal protein-free CHO cell culture medium on cell growth and monoclonal antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of iron addition on mAb productivity and oxidative stress in Chinese hamster ovary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. Frontiers | The emerging role of fumarate as an oncometabolite [frontiersin.org]
- 16. The emerging role of fumarate as an oncometabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fumarate hits the brakes on mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Eisenfumarat als Eisenquelle in der Zellkultur: Ein technischer Leitfaden]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b056393#eisenfumarat-als-eisenquelle-in-der-zellkultur>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com